molecular formula C11H12O2 B8638463 3-Buten-2-one, 4-(2-methoxyphenyl)-, (3E)-

3-Buten-2-one, 4-(2-methoxyphenyl)-, (3E)-

Cat. No. B8638463
M. Wt: 176.21 g/mol
InChI Key: BTSZEPMWUWYLCP-UHFFFAOYSA-N
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Patent
US04452801

Procedure details

o-Anisalacetone is prepared by adding 70 ml of 10% aqueous sodium hydroxide to 7.7 moles of acetone, 280 ml of water, and 2.8 moles of o-anisaldehyde, slowly with cooling to maintain the temperature in the range of 25°-31° C. Another 2 hours stirring followed by acidification, separation of layers, dehydration with acid in benzene at reflux, and finally distillation at reduced pressure gives the crude o-anisalacetone.
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
7.7 mol
Type
reactant
Reaction Step One
Quantity
2.8 mol
Type
reactant
Reaction Step One
Name
Quantity
280 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][C:4]([CH3:6])=[O:5].[CH:7](=O)[C:8]1[C:9]([O:14][CH3:15])=[CH:10][CH:11]=[CH:12][CH:13]=1>O>[CH:7](=[CH:3][C:4](=[O:5])[CH3:6])[C:8]1[C:9]([O:14][CH3:15])=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:0.1|

Inputs

Step One
Name
Quantity
70 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
7.7 mol
Type
reactant
Smiles
CC(=O)C
Name
Quantity
2.8 mol
Type
reactant
Smiles
C(C=1C(=CC=CC1)OC)=O
Name
Quantity
280 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Another 2 hours stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
o-Anisalacetone is prepared
TEMPERATURE
Type
TEMPERATURE
Details
slowly with cooling
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature in the range of 25°-31° C
CUSTOM
Type
CUSTOM
Details
followed by acidification, separation of layers, dehydration with acid in benzene
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
DISTILLATION
Type
DISTILLATION
Details
finally distillation at reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C=1C(=CC=CC1)OC)=CC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.